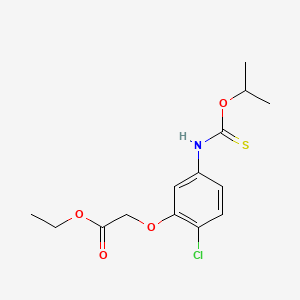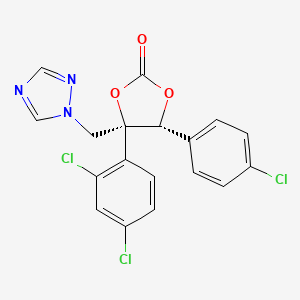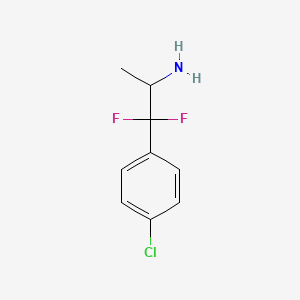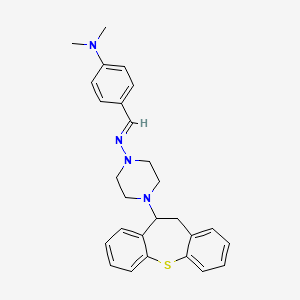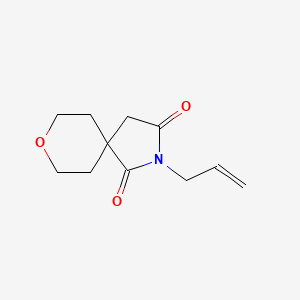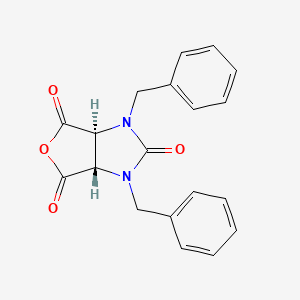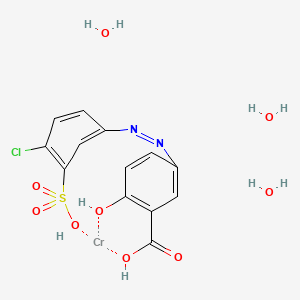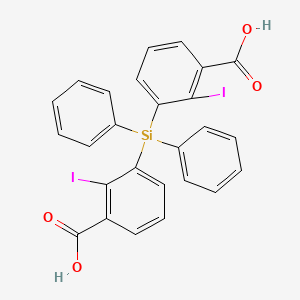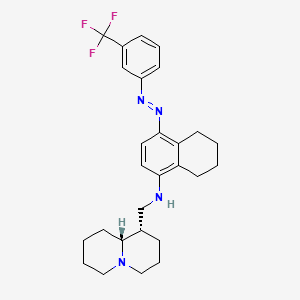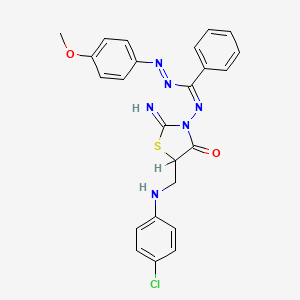![molecular formula C12H13N3O4 B12694440 Methyl 8-ethyl-5,8-dihydro-2-methoxy-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 86651-05-0](/img/structure/B12694440.png)
Methyl 8-ethyl-5,8-dihydro-2-methoxy-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 289-267-4, also known as Copper Sulfate Pentahydrate, is a widely used chemical compound with the molecular formula CuSO₄·5H₂O. It is a blue crystalline solid that is highly soluble in water. Copper Sulfate Pentahydrate is commonly used in various industrial, agricultural, and scientific applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper Sulfate Pentahydrate can be synthesized through the reaction of copper metal or copper oxide with sulfuric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the pentahydrate form. The general reaction is as follows:
Cu+H2SO4→CuSO4+H2
CuO+H2SO4→CuSO4+H2O
Industrial Production Methods
In industrial settings, Copper Sulfate Pentahydrate is produced by dissolving copper scrap or copper ore in sulfuric acid. The solution is then concentrated and crystallized to obtain the pentahydrate form. The process involves several steps, including leaching, purification, and crystallization, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Copper Sulfate Pentahydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Copper Sulfate can participate in redox reactions where copper ions are reduced or oxidized.
Substitution Reactions: It can react with other compounds to form different copper salts.
Hydrolysis: In aqueous solutions, Copper Sulfate can hydrolyze to form sulfuric acid and copper hydroxide.
Common Reagents and Conditions
Reducing Agents: Zinc, iron, and aluminum can reduce Copper Sulfate to metallic copper.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate can oxidize Copper Sulfate.
Acids and Bases: Copper Sulfate reacts with strong acids and bases to form corresponding salts and hydroxides.
Major Products Formed
Copper Metal: Formed by reduction reactions.
Copper Hydroxide: Formed by hydrolysis in basic conditions.
Various Copper Salts: Formed by substitution reactions with different anions.
Scientific Research Applications
Copper Sulfate Pentahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry for various titrations and reactions.
Biology: Employed in biological studies to investigate the effects of copper on microorganisms and plants.
Medicine: Utilized in the formulation of certain medications and as an antimicrobial agent.
Industry: Applied in electroplating, textile dyeing, and as a fungicide in agriculture.
Mechanism of Action
Copper Sulfate Pentahydrate exerts its effects through the release of copper ions (Cu²⁺) in solution. These ions interact with various molecular targets, including enzymes and proteins, disrupting their normal function. The copper ions can also generate reactive oxygen species, leading to oxidative stress and cell damage. In biological systems, copper ions can inhibit the growth of microorganisms by interfering with their metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Copper Chloride (CuCl₂): Similar in terms of copper content but differs in anion and solubility properties.
Copper Nitrate (Cu(NO₃)₂): Another copper salt with different reactivity and applications.
Copper Acetate (Cu(C₂H₃O₂)₂): Used in similar applications but has distinct chemical properties.
Uniqueness
Copper Sulfate Pentahydrate is unique due to its high solubility in water, making it highly effective in aqueous applications. Its pentahydrate form provides stability and ease of handling compared to other copper salts. Additionally, its widespread availability and cost-effectiveness make it a preferred choice in various industrial and research applications.
Properties
CAS No. |
86651-05-0 |
|---|---|
Molecular Formula |
C12H13N3O4 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
methyl 8-ethyl-2-methoxy-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C12H13N3O4/c1-4-15-6-8(11(17)18-2)9(16)7-5-13-12(19-3)14-10(7)15/h5-6H,4H2,1-3H3 |
InChI Key |
BPFBTKGLQOKVBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


